REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[CH3:17])(=O)=O.[Br-:18].[Li+]>CC(C)=O>[Br:18][CH2:6][CH2:7][C:8]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:9]=1[CH3:17] |f:1.2|
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Name
|
2-(2-methanesulfonyloxyethyl)-1-methyl-4-nitrobenzene
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3½ h
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silicagel (eluent:ethyl acetate/heptane 1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=C(C=CC(=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |